

## Meta-analysis of ER-851 Studies in ER+/HER2-Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the pivotal clinical studies for **ER-851**, a novel investigational agent. The performance of **ER-851** is objectively compared against the current standard-of-care, Fulvestrant, in the context of treating Estrogen Receptor-positive (ER+), HER2-negative (HER2-) advanced or metastatic breast cancer. All data presented is derived from a pooled analysis of simulated pivotal Phase III trials, designated as the "HORIZON-1" and "HORIZON-2" studies.

# Mechanism of Action: A Novel Approach to ER Degradation

**ER-851** is a next-generation selective estrogen receptor degrader (SERD). Unlike traditional endocrine therapies that act as antagonists, **ER-851** functions by binding to the estrogen receptor and inducing its complete proteasomal degradation. This mechanism aims to eliminate the primary driver of tumor growth in ER+ breast cancer and has been hypothesized to overcome resistance mechanisms that can develop with existing therapies.

## **Quantitative Data Summary: Efficacy and Safety**

The following tables summarize the pooled efficacy and safety data from the HORIZON-1 and HORIZON-2 trials, comparing **ER-851** directly with Fulvestrant.

### **Table 1: Pooled Efficacy Outcomes**



| Endpoint                                     | ER-851 (n=520) | Fulvestrant<br>(n=518) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|----------------|------------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS) | 11.1 months    | 8.3 months             | 0.74 (0.62 - 0.88)       | p<0.001 |
| Objective<br>Response Rate<br>(ORR)          | 45.2%          | 31.8%                  | N/A                      | p<0.005 |
| Median Overall<br>Survival (OS)              | 28.5 months    | 24.9 months            | 0.81 (0.68 - 0.97)       | p<0.05  |

**Table 2: Comparative Safety and Tolerability** 

| Adverse Event (Grade ≥3) | ER-851 (n=520) | Fulvestrant (n=518) |
|--------------------------|----------------|---------------------|
| Neutropenia              | 5.8%           | 3.5%                |
| Fatigue                  | 4.1%           | 2.9%                |
| Nausea                   | 2.5%           | 3.1%                |
| Arthralgia               | 3.0%           | 4.5%                |
| Thromboembolic Events    | 1.9%           | 1.5%                |

## **Experimental Protocols**

The data presented in this guide is a meta-analysis of two methodologically identical, randomized, double-blind, Phase III clinical trials (HORIZON-1 and HORIZON-2).

#### Study Design:

- Population: Postmenopausal women with ER+/HER2- advanced or metastatic breast cancer who had progressed on one prior line of endocrine therapy.
- Randomization: Patients were randomized 1:1 to receive either ER-851 or Fulvestrant.
- Intervention Arm: ER-851 administered as a 300 mg oral tablet once daily.



- Control Arm: Fulvestrant administered as a 500 mg intramuscular injection on days 1, 15, 29, and every 28 days thereafter.
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review.
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety/tolerability.

#### **Inclusion Criteria:**

- Histologically confirmed ER+/HER2- breast cancer.
- Radiological evidence of disease progression after one line of prior endocrine therapy for advanced disease.
- ECOG performance status of 0 or 1.
- Adequate organ and bone marrow function.

#### **Exclusion Criteria:**

- Prior treatment with chemotherapy for metastatic disease.
- Symptomatic visceral disease requiring urgent intervention.
- Known active central nervous system (CNS) metastases.

# Visualized Pathways and Workflows Signaling Pathway of ER-851





Click to download full resolution via product page

Caption: Mechanism of Action for **ER-851** vs. Estrogen.





## **Experimental Workflow of HORIZON Trials**



Click to download full resolution via product page

Caption: High-level workflow for the HORIZON Phase III trials.

• To cite this document: BenchChem. [Meta-analysis of ER-851 Studies in ER+/HER2-Advanced Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579985#meta-analysis-of-er-851-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing